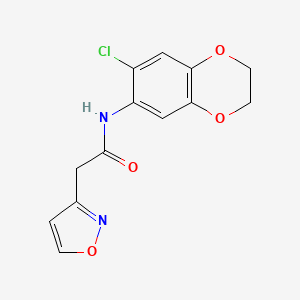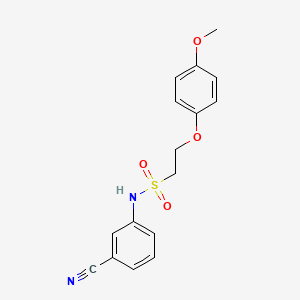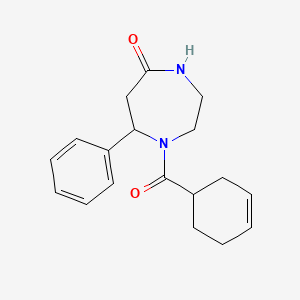![molecular formula C15H22N2O3S B7554012 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide](/img/structure/B7554012.png)
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide, also known as TBOA, is a chemical compound that has been widely used in scientific research. It is a potent inhibitor of the excitatory amino acid transporters (EAATs), which are responsible for removing excess glutamate from the synaptic cleft. Glutamate is the major excitatory neurotransmitter in the central nervous system, and its dysregulation has been implicated in a variety of neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases.
作用机制
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide inhibits EAATs by binding to the substrate-binding site of the transporters and blocking the uptake of glutamate. This leads to an increase in extracellular glutamate concentration and prolonged activation of glutamate receptors. This compound has been shown to have a greater effect on the neuronal uptake of glutamate than on the glial uptake, which suggests that it may have a greater impact on synaptic transmission than on the clearance of glutamate from the extracellular space.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. It has been shown to increase the amplitude and duration of excitatory postsynaptic currents (EPSCs) and to decrease the frequency of miniature EPSCs. This compound has also been shown to increase the release of glutamate from presynaptic terminals and to enhance long-term potentiation (LTP) in the hippocampus. This compound has been shown to have a dose-dependent effect on neuronal survival, with low doses promoting survival and high doses inducing cell death.
实验室实验的优点和局限性
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has several advantages as a research tool. It is a highly potent and selective inhibitor of EAATs, which makes it a valuable tool for studying the role of EAATs in glutamate homeostasis and neuronal function. This compound has also been shown to be effective in vivo, which makes it a useful tool for studying the effects of glutamate dysregulation on behavior and cognition. However, this compound has some limitations as a research tool. It has been shown to have off-target effects on other transporters and receptors, which may complicate the interpretation of experimental results. This compound is also highly toxic at high concentrations, which limits its use in some experimental paradigms.
未来方向
There are several future directions for research on 4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide. One direction is to investigate the role of EAATs in neurological disorders using this compound as a research tool. Another direction is to investigate the effects of this compound on synaptic plasticity and learning and memory in vivo. A third direction is to develop more selective and less toxic inhibitors of EAATs that can be used in experimental paradigms where this compound is not suitable. Finally, this compound can be used as a starting point for the development of new drugs for the treatment of neurological disorders that involve glutamate dysregulation.
合成方法
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide can be synthesized by reacting 4-bromomethylbenzoic acid with tert-butylamine, followed by oxidation with m-chloroperoxybenzoic acid and sulfinylation with sulfinyl chloride. The yield of this compound can be improved by using a modified synthesis method, which involves the use of tert-butylammonium hydroxide instead of tert-butylamine and sulfinyl chloride.
科学研究应用
4-[[1-(Tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide has been widely used in scientific research to study the role of EAATs in glutamate homeostasis and neuronal function. It has been shown to inhibit all five subtypes of EAATs with high potency and selectivity. This compound has been used to investigate the contribution of EAATs to various neurological disorders, such as epilepsy, stroke, and neurodegenerative diseases. This compound has also been used to study the effects of glutamate dysregulation on synaptic plasticity and learning and memory.
属性
IUPAC Name |
4-[[1-(tert-butylamino)-1-oxopropan-2-yl]sulfinylmethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22N2O3S/c1-10(14(19)17-15(2,3)4)21(20)9-11-5-7-12(8-6-11)13(16)18/h5-8,10H,9H2,1-4H3,(H2,16,18)(H,17,19) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SLSGTDAQXCXZEB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C(=O)NC(C)(C)C)S(=O)CC1=CC=C(C=C1)C(=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H22N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![3-[(5-Methyl-1,2-oxazol-3-yl)methyl]-4,5,6,7-tetrahydro-1,3-benzothiazol-2-one](/img/structure/B7553937.png)
![2-[4-[(5,6-Dimethyl-2-pyridin-2-ylpyrimidin-4-yl)amino]pyrazol-1-yl]acetamide](/img/structure/B7553945.png)

![1-[1-[3-(1,3,5-Trimethylpyrazol-4-yl)propanoyl]piperidin-3-yl]imidazolidin-2-one](/img/structure/B7553962.png)
![1,3-Dimethyl-6-[(4-methylazepan-1-yl)methyl]pyrimidine-2,4-dione](/img/structure/B7553975.png)


![N-(1,4-dioxaspiro[4.5]decan-8-yl)-4-methylazepane-1-carboxamide](/img/structure/B7553980.png)
![[1-(4-Methylphenyl)-5-propan-2-yltriazol-4-yl]-pyrrolidin-1-ylmethanone](/img/structure/B7554000.png)
![3-[(5-Methoxy-2,3-dihydro-1,4-benzodioxin-7-yl)methylamino]azepan-2-one](/img/structure/B7554004.png)
![2,3,4a,5,6,7,8,8a-octahydrobenzo[b][1,4]oxazin-4-yl(1H-pyrazol-5-yl)methanone](/img/structure/B7554008.png)
![5-[2-[2-(2,2-Dimethylpropyl)pyrrolidin-1-yl]-2-oxoethyl]imidazolidine-2,4-dione](/img/structure/B7554013.png)
![1-cyclopentyl-N-methylsulfonylpyrazolo[3,4-b]pyridine-5-carboxamide](/img/structure/B7554020.png)
